REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([CH2:6][C:7](OC)=O)[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)Cl.[O:24]1CCCC1>>[S:1]1[CH:5]=[C:4]([CH:6]([OH:24])[CH3:7])[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)CC(=O)OC)C=CC=C2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Hydrolysis
|
Type
|
FILTRATION
|
Details
|
with water, filtration and removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(=C1)C(C)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([CH2:6][C:7](OC)=O)[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)Cl.[O:24]1CCCC1>>[S:1]1[CH:5]=[C:4]([CH:6]([OH:24])[CH3:7])[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)CC(=O)OC)C=CC=C2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Hydrolysis
|
Type
|
FILTRATION
|
Details
|
with water, filtration and removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(=C1)C(C)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |